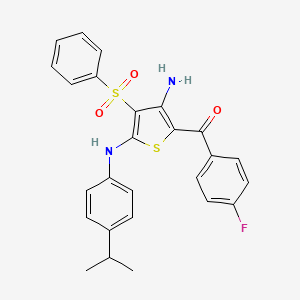

(3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone

Descripción

This compound features a thiophene core substituted with:

- A 3-amino group,

- A 4-(phenylsulfonyl) group,

- A 5-((4-isopropylphenyl)amino) group, and

- A 4-fluorophenyl methanone moiety at the 2-position.

The phenylsulfonyl group enhances electron-withdrawing properties, while the 4-fluorophenyl methanone contributes to metabolic stability and lipophilicity. The 4-isopropylphenylamino substituent may influence steric bulk and hydrophobic interactions.

Propiedades

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(4-propan-2-ylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O3S2/c1-16(2)17-10-14-20(15-11-17)29-26-25(34(31,32)21-6-4-3-5-7-21)22(28)24(33-26)23(30)18-8-12-19(27)13-9-18/h3-16,29H,28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBWUEMTVHNQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone, often referred to as a novel synthetic small molecule, has garnered attention for its potential biological activities, particularly in relation to cancer therapy and kinase inhibition. This article reviews its biological activity, synthesizes research findings, and presents relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Amino groups : Contributing to its reactivity and potential interactions with biological targets.

- Phenyl and thiophene rings : These aromatic systems enhance lipophilicity and may influence the compound's ability to penetrate cellular membranes.

Anticancer Properties

Research indicates that this compound acts as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. PI3K signaling is often dysregulated in various malignancies, making it a target for therapeutic intervention.

- Mechanism of Action : The compound inhibits PI3K activity, leading to reduced phosphorylation of downstream targets such as AKT. This results in decreased cell survival and proliferation in cancer cell lines .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast and ovarian cancer models. Notably, it has shown:

- IC50 values : Indicating the concentration required to inhibit cell growth by 50%, which suggests potent activity at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| OVCAR-3 (Ovarian) | 3.8 |

| A549 (Lung Cancer) | 6.1 |

In Vivo Studies

Preclinical studies involving murine models have further validated the efficacy of this compound:

- Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.

- Survival Rates : Enhanced survival rates were observed in treated groups, suggesting potential for clinical application .

Case Studies

- Breast Cancer Study : A study focused on MCF-7 cells highlighted the compound's ability to induce apoptosis through caspase activation pathways. The results indicated that treatment led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins.

- Ovarian Cancer Model : In a xenograft model of ovarian cancer, administration of the compound resulted in a marked decrease in tumor weight and volume. Histological analysis revealed increased necrosis within tumors, indicating effective therapeutic action .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been crucial for optimizing its efficacy:

- Variations in substituents on the phenyl rings significantly affect biological activity.

- The presence of fluorine enhances metabolic stability while maintaining potency against target kinases.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that the compound exhibits significant anticancer activity. It acts as a selective inhibitor of certain protein kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit the B-cell lymphoma 2 (Bcl-2) family of proteins, which play a crucial role in regulating apoptosis in cancer cells. The structural modifications, such as the introduction of the isopropylphenyl group and phenylsulfonyl moiety, enhance its binding affinity to target proteins, making it a promising candidate for cancer therapy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways essential for bacterial growth. This opens avenues for developing new antibiotics amid rising antibiotic resistance .

Drug Development

Given its diverse biological activities, (3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone is being explored as a lead compound in drug development programs targeting cancer and inflammatory diseases. The compound's ability to modulate specific signaling pathways makes it a valuable tool for therapeutic intervention .

Combination Therapies

Recent studies suggest that this compound may be effective when used in combination with other therapeutic agents. For example, its use alongside existing chemotherapeutics could enhance efficacy while potentially reducing side effects through synergistic mechanisms .

Clinical Trials

Several clinical trials are underway to evaluate the safety and efficacy of this compound in humans. Preliminary results indicate promising outcomes in terms of tumor reduction and improved patient survival rates in specific cancer types .

In Vitro Studies

In vitro studies have demonstrated that the compound effectively induces apoptosis in various cancer cell lines while sparing normal cells, highlighting its selectivity and potential for reduced toxicity compared to conventional chemotherapeutics .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the thiophene ring and substitution patterns significantly influence biological activity. This knowledge is crucial for optimizing drug candidates with improved potency and selectivity against target proteins .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The compound is compared to three structurally related thiophene or heterocyclic derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |

|---|---|---|---|---|

| Target Compound: (3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone |

C₂₇H₂₄FN₃O₃S₂ | 545.63 g/mol | - 4-Fluorophenyl methanone - Phenylsulfonyl - 4-Isopropylphenylamino |

Enhanced lipophilicity (4-fluorophenyl), steric bulk (isopropyl) |

| [3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone | C₂₄H₂₀ClN₃O₃S₂ | 506.07 g/mol | - Phenyl methanone - 4-Chlorophenylsulfonyl - 2-Methylanilino |

Chlorine increases electron-withdrawing effects; methyl group reduces steric hindrance |

| 2-Amino-5-(4-fluorophenyl)-4-[(4-phenylpiperazinyl)methyl]thiophen-3-ylmethanone | C₂₈H₂₅ClFN₃OS | 506.03 g/mol | - 4-Chlorophenyl methanone - Piperazinylmethyl - 4-Fluorophenyl |

Piperazine enhances solubility; chloro-fluorine combination modulates polarity |

| [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone | C₁₇H₁₁ClF₃N₃OS | 409.80 g/mol | - Trifluoromethylphenyl methanone - 4-Chloroanilino - Thiazole core |

Trifluoromethyl improves metabolic stability; thiazole alters electronic properties |

Key Differences and Implications

Sulfonyl Group Variations

- The target compound uses a phenylsulfonyl group, which is less electron-withdrawing than the 4-chlorophenylsulfonyl group in the analogue from .

Amino Substituents

- The 4-isopropylphenylamino group in the target compound introduces significant steric bulk compared to the 2-methylanilino group in ’s compound. This could reduce rotational freedom and enhance selectivity for hydrophobic binding pockets .

Methanone Modifications

- The 4-fluorophenyl methanone in the target compound contrasts with the phenyl methanone in and the 4-chlorophenyl methanone in . Fluorine’s inductive effects improve metabolic stability and membrane permeability, whereas chlorine may enhance halogen bonding interactions .

Heterocyclic Core and Functional Groups

- The piperazinylmethyl group in ’s compound introduces a basic nitrogen, likely improving aqueous solubility under acidic conditions—a feature absent in the target compound. This highlights a trade-off between lipophilicity and solubility in drug design .

- The trifluoromethylphenyl group in ’s thiazole derivative demonstrates how fluorinated groups can fine-tune electronic properties and bioavailability in heterocyclic systems .

Q & A

Basic: What are the primary synthetic strategies for constructing the thiophene core in this compound?

The thiophene ring can be synthesized via intermolecular condensation reactions of appropriately substituted precursors. For example, condensation of sulfonyl-containing intermediates with amino-isopropylphenyl groups under controlled temperature and solvent conditions (e.g., DMF or THF) is a common approach. Evidence from similar sulfonyl-thiophene syntheses highlights the use of base-catalyzed cyclization to form the heterocyclic core . Additionally, protecting groups (e.g., acetyl or Boc) may be employed to prevent undesired side reactions during amino-group functionalization .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, isopropyl) and sulfonyl group integration.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per industry standards) and detect trace impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., expected m/z for C₂₇H₂₅FN₃O₂S₂).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in structurally related pyrimidine derivatives .

Advanced: How can reaction conditions be optimized to mitigate side reactions during sulfonylation?

Sulfonylation of the thiophene ring is sensitive to electrophilic substitution kinetics . Key optimizations include:

- Temperature Control : Maintaining sub-0°C to slow down electrophilic attack and reduce polysubstitution .

- Catalyst Selection : Lewis acids (e.g., AlCl₃) or mild bases (e.g., pyridine) to stabilize reactive intermediates .

- Solvent Polarity : Use of aprotic solvents (e.g., dichloromethane) to enhance sulfonyl chloride reactivity.

Contradictory reports on sulfonation efficiency (e.g., varying yields from 60–85%) suggest iterative testing of these parameters .

Advanced: What mechanistic insights explain discrepancies in biological activity across studies?

Discrepancies may arise from:

- Stereochemical Variations : Epimerization at chiral centers (e.g., amino or sulfonyl groups) during synthesis, altering target binding .

- Purity Thresholds : Impurities >3% (e.g., unreacted intermediates) can skew bioassay results, necessitating rigorous HPLC validation .

- Solubility Differences : Fluorophenyl and sulfonyl groups confer variable solubility in assay media (e.g., DMSO vs. aqueous buffers), impacting apparent IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacophore?

A systematic SAR approach involves:

- Fragment Replacement : Swapping the 4-fluorophenyl group with other halophenyl (e.g., Cl, Br) or electron-withdrawing substituents to assess binding affinity .

- Amino Group Modifications : Introducing alkyl or aryl substituents on the amino-isopropylphenyl moiety to probe steric and electronic effects .

- Sulfonyl Bioisosteres : Replacing the phenylsulfonyl group with sulfonamide or sulfonic acid to modulate pharmacokinetics .

Data from related compounds (e.g., pyrimidine derivatives) suggest the sulfonyl group is critical for target engagement .

Basic: What are the stability considerations for storing this compound?

- Light Sensitivity : Protect from UV exposure due to the fluorophenyl and amino groups, which are prone to photodegradation.

- Moisture Control : Store under inert gas (N₂ or Ar) in desiccators to prevent hydrolysis of the sulfonyl moiety .

- Temperature : Long-term storage at –20°C is recommended, as elevated temperatures accelerate decomposition .

Advanced: What strategies resolve low yields in the final coupling step?

Low yields during the coupling of the thiophene and methanone moieties may stem from:

- Steric Hindrance : Bulky substituents (e.g., isopropylphenyl) limit access to reactive sites. Use microwave-assisted synthesis to enhance reaction kinetics .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, with careful control of ligand ratios .

- Byproduct Formation : Monitor for dimerization via LC-MS and introduce quenching agents (e.g., scavenger resins) .

Basic: How is the compound’s solubility profile characterized for in vitro assays?

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–8) via nephelometry.

- LogP Calculation : Computational tools estimate lipophilicity (predicted LogP ~3.5 for this compound), guiding solvent selection .

- Surfactant Use : Additives like Tween-80 improve solubility in biological media without disrupting assay integrity .

Advanced: What computational methods predict metabolic stability of this compound?

- Density Functional Theory (DFT) : Models electron distribution at the sulfonyl and amino groups to identify metabolic hotspots (e.g., CYP450 oxidation sites) .

- Molecular Dynamics (MD) : Simulates binding to hepatic enzymes (e.g., CYP3A4) to predict clearance rates .

- In Silico Metabolism Tools : Software like Schrödinger’s ADMET Predictor identifies likely Phase I/II metabolites .

Advanced: How can regioselectivity challenges in thiophene functionalization be addressed?

- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl) to control substitution patterns .

- Protecting Group Strategy : Temporarily block reactive sites (e.g., amino groups with Boc) during sulfonylation .

- Microwave Irradiation : Enhances regioselectivity by promoting controlled reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.